molecular formula C13H18 B14360391 (5-Methylhex-3-EN-1-YL)benzene CAS No. 96025-23-9

(5-Methylhex-3-EN-1-YL)benzene

Cat. No.: B14360391
CAS No.: 96025-23-9
M. Wt: 174.28 g/mol
InChI Key: LFTFTZLRJZVVBF-UHFFFAOYSA-N
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Description

(5-Methylhex-3-EN-1-YL)benzene is an organic compound that belongs to the class of alkenylbenzenes It consists of a benzene ring substituted with a 5-methylhex-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylhex-3-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 5-methylhex-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the purification of the final product through distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylhex-3-EN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Hydrogenation of the double bond in the alkenyl group can yield the saturated alkylbenzene.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of the corresponding saturated alkylbenzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

(5-Methylhex-3-EN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylhex-3-EN-1-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylhex-3-EN-1-YL)benzene: Unique due to its specific alkenyl substitution on the benzene ring.

    Hexylbenzene: Similar structure but lacks the double bond and methyl group.

    (5-Methylhex-2-EN-1-YL)benzene: Similar but with the double bond in a different position.

Uniqueness

This compound is unique due to the position of the double bond and the presence of the methyl group, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

96025-23-9

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

5-methylhex-3-enylbenzene

InChI

InChI=1S/C13H18/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-6,8-10,12H,7,11H2,1-2H3

InChI Key

LFTFTZLRJZVVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCCC1=CC=CC=C1

Origin of Product

United States

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